3-Ethoxybenzaldehyde

Description

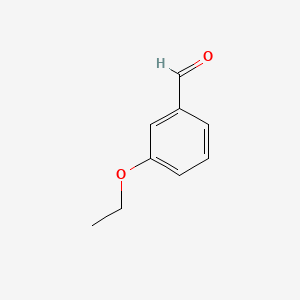

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZMGMXBYJZVAJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177469 | |

| Record name | m-Ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22924-15-8 | |

| Record name | 3-Ethoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22924-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Ethoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022924158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | m-Ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-ethoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.197 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Ethoxybenzaldehyde: A Comprehensive Technical Guide for Researchers

CAS Number: 22924-15-8

This technical guide provides an in-depth overview of 3-Ethoxybenzaldehyde, a versatile aromatic aldehyde of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, detailed synthesis protocols, key applications, and safety information.

Core Properties and Specifications

This compound is a colorless to light brown liquid, recognized for its utility as a key intermediate in the synthesis of fine chemicals, pharmaceuticals, and fragrances. Its ethoxy group enhances solubility and reactivity, making it a valuable component in various organic reactions.

Physicochemical Data

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 22924-15-8 | |

| Molecular Formula | C₉H₁₀O₂ | |

| Molecular Weight | 150.17 g/mol | |

| Appearance | Colorless to red-brown liquid | |

| Purity | ≥97% (GC) | |

| Boiling Point | 243 °C (lit.) | |

| Density | 1.07 g/mL at 25 °C (lit.) | |

| Refractive Index (n20/D) | 1.542 (lit.) | |

| Storage Conditions | Store at 0-8°C |

Structural Identifiers

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | |

| SMILES | CCOC1=CC=CC(=C1)C=O | |

| InChI | 1S/C9H10O2/c1-2-11-9-5-3-4-8(6-9)7-10/h3-7H,2H2,1H3 | |

| InChI Key | QZMGMXBYJZVAJN-UHFFFAOYSA-N |

Synthesis of this compound Derivatives: An Experimental Protocol

Reaction: Ethylation of Isovanillin to 3-Ethoxy-4-methoxybenzaldehyde.

Materials:

-

Isovanillin (500 g)

-

Sodium Hydroxide (157 g)

-

Tetrabutylammonium Fluoride (120 g)

-

Bromoethane (537 g)

-

Deionized Water (1500 mL)

-

3 L Dry Reaction Flask with Magnetic Stirrer

Procedure:

-

In a 3 L dry reaction flask, dissolve 157 g of sodium hydroxide in 1500 mL of water.

-

To this solution, add 500 g of isovanillin, 120 g of tetrabutylammonium fluoride, and 537 g of bromoethane.

-

Stir the reaction mixture at 25°C for 4 hours.

-

After the reaction is complete, the solid product is collected by suction filtration.

-

The resulting off-white solid powder is 3-ethoxy-4-methoxybenzaldehyde.

This process typically yields a product with a purity of 99.9% and a yield of approximately 96.1%.

Role in Drug Development and Pharmaceutical Synthesis

This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceutical compounds. A prominent example is the use of 3-ethoxy-4-methoxybenzaldehyde as a key precursor in the synthesis of Apremilast , a small molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriasis and psoriatic arthritis.

The synthesis of Apremilast from 3-ethoxy-4-methoxybenzaldehyde involves a multi-step process, which is a critical workflow in the production of this therapeutic agent.

This diagram illustrates the logical progression from the starting benzaldehyde derivative to the final active pharmaceutical ingredient, Apremilast. Each step represents a distinct chemical transformation, highlighting the importance of 3-ethoxy-4-methoxybenzaldehyde as a foundational building block in this process.

Chemical Reactivity and Applications

The aldehyde functional group in this compound is highly reactive and participates in a variety of organic reactions, including:

-

Nucleophilic Additions: Reacts with nucleophiles at the carbonyl carbon.

-

Condensation Reactions: Undergoes condensation with amines, hydrazines, and other compounds to form Schiff bases, hydrazones, etc.

-

Oxidation: Can be oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding alcohol.

These reactions make it a versatile intermediate for the synthesis of:

-

Pharmaceuticals: As demonstrated with Apremilast, it serves as a key starting material for complex drug molecules.

-

Fragrances and Flavoring Agents: Its aromatic nature contributes to the creation of complex scents and tastes.

-

Agrochemicals and Specialty Chemicals: Its reactivity is harnessed in the production of a wide range of other chemical products.

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling. The following table summarizes its GHS hazard classifications.

| Hazard Class | Category | Description | Source |

| Skin Corrosion/Irritation | 2 | Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2 | Causes serious eye irritation | |

| Specific target organ toxicity — single exposure | 3 | May cause respiratory irritation |

Precautionary Statements:

-

Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash face, hands, and any exposed skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.

-

Response: If on skin, wash with plenty of soap and water. If inhaled, remove person to fresh air and keep comfortable for breathing. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call a poison center or doctor if you feel unwell.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

The following diagram outlines the general workflow for safe handling and use of this compound in a laboratory setting.

A Technical Guide to the Synthesis of 3-Ethoxy-4-methoxybenzaldehyde from Isovanillin

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-ethoxy-4-methoxybenzaldehyde from isovanillin (3-hydroxy-4-methoxybenzaldehyde). The primary method detailed is the Williamson ether synthesis, a robust and widely used reaction for forming ethers. This document outlines the underlying reaction mechanism, presents a comparative analysis of various experimental conditions through tabulated quantitative data, and provides a detailed, step-by-step experimental protocol. Visual diagrams generated using Graphviz are included to illustrate the reaction pathway and experimental workflow, ensuring clarity for researchers in the field of organic synthesis and drug development.

Introduction

Isovanillin (3-hydroxy-4-methoxybenzaldehyde) is a crucial isomer of vanillin and serves as a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[1][2] The targeted modification of its hydroxyl group allows for the creation of diverse derivatives with unique properties.

This guide focuses on the O-ethylation of isovanillin to produce 3-ethoxy-4-methoxybenzaldehyde. This transformation is typically achieved via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.[3] The methodologies presented herein utilize phase transfer catalysis, a technique that enhances reaction rates and yields by facilitating the transfer of reactants between immiscible phases, thus avoiding the need for anhydrous organic solvents and making the process more environmentally friendly.[4][5]

Reaction Mechanism: Williamson Ether Synthesis

The conversion of isovanillin to 3-ethoxy-4-methoxybenzaldehyde is a classic example of the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][6]

The key steps are:

-

Deprotonation: The phenolic hydroxyl group of isovanillin is deprotonated by a base (such as sodium hydroxide or potassium carbonate) to form a nucleophilic phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic carbon atom of an ethylating agent (e.g., bromoethane). This is a concerted, one-step process where the phenoxide ion forms a new C-O bond as the halide leaving group departs.[3]

-

Catalysis: In the described protocols, a phase transfer catalyst (like tetrabutylammonium fluoride or benzyltriethylammonium chloride) is employed. This catalyst transports the water-soluble phenoxide ion into the organic phase where the ethyl halide resides, thereby accelerating the reaction.[4][5]

Caption: Williamson Ether Synthesis pathway for the ethylation of isovanillin.

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the choice of base, catalyst, and other reaction parameters. The following table summarizes quantitative data from various experimental setups, highlighting the resulting yields and product purities.[4][5]

| Experiment Ref. | Base | Catalyst | Reactant Ratio (Isovanillin:Base:EtBr:Catalyst) | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Source |

| 1 | Sodium Hydroxide | Benzyltriethylammonium Chloride | 1 : 1.2 : 1.5 : 0.14 | 25 | 4 | 94.8 | 99.9 | [4][5] |

| 2 | Sodium Hydroxide | Tetrabutylammonium Fluoride | 1 : 1.2 : 1.5 : 0.14 | 25 | 4 | 96.1 | 99.9 | [4][5] |

| 3 | Sodium Hydroxide | Tetrabutylammonium Fluoride | 1 : 1.5 : 1.5 : 0.14 | 25 | 4 | 95.3 | 99.8 | [4] |

| 4 | Potassium Carbonate | Tetrabutylammonium Fluoride | 1 : 1.2 : 1.5 : 0.14 | 25 | 4 | 95.1 | 99.8 | [4][5] |

Note: Molar ratios were calculated based on the provided mass values in the source patents.

Detailed Experimental Protocols

This section provides a detailed methodology based on the highest-yielding experiment (Reference 2 in the table above).

Materials and Equipment:

-

Isovanillin (500g)

-

Sodium Hydroxide (NaOH) (157g)

-

Bromoethane (537g)

-

Tetrabutylammonium Fluoride (120g)

-

Deionized Water (1500ml)

-

3L Reaction Flask (dry)

-

Magnetic Stirrer

-

Suction Filtration Apparatus (e.g., Büchner funnel and flask)

-

Standard laboratory glassware

Procedure:

-

Preparation: In a 3L dry reaction flask, dissolve 157g of sodium hydroxide in 1500ml of deionized water. Stir until the base is fully dissolved.

-

Reactant Addition: To the aqueous base solution, add 500g of isovanillin, 120g of tetrabutylammonium fluoride (the phase transfer catalyst), and 537g of bromoethane.

-

Reaction: Stir the resulting mixture vigorously at a constant temperature of 25°C.

-

Monitoring: Continue the reaction for 4 hours. The progress can be monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Isolation: Upon completion of the reaction, the solid product will have precipitated out of the solution. Isolate the product by suction filtration.

-

Purification: The resulting white-like solid powder is the target compound, 3-ethoxy-4-methoxybenzaldehyde. The cited protocols indicate that this method yields a product with very high purity (99.9%) directly after filtration, potentially obviating the need for further purification steps like recrystallization for many applications.[4][5]

-

Drying: Dry the collected solid product under vacuum to remove any residual solvent.

References

- 1. researchgate.net [researchgate.net]

- 2. Isovanillin - Wikipedia [en.wikipedia.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 5. WO2019100786A1 - Method for synthesizing 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

Spectroscopic Profile of 3-Ethoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Ethoxybenzaldehyde (C₉H₁₀O₂), a key intermediate in the pharmaceutical and flavor industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for its identification and characterization.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

¹H NMR Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 9.98 | s | - | H-7 (Aldehyde) |

| 7.50-7.40 | m | - | H-2, H-4, H-6 |

| 7.20-7.10 | m | - | H-5 |

| 4.12 | q | 7.0 | H-8 (Methylene) |

| 1.45 | t | 7.0 | H-9 (Methyl) |

¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 192.4 | C-7 (Carbonyl) |

| 159.3 | C-3 |

| 137.9 | C-1 |

| 129.8 | C-5 |

| 123.5 | C-6 |

| 121.0 | C-4 |

| 115.0 | C-2 |

| 63.8 | C-8 |

| 14.7 | C-9 |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Assignment |

| 2980-2850 | C-H stretch (aliphatic) |

| 2820, 2720 | C-H stretch (aldehyde) |

| 1700 | C=O stretch (aromatic aldehyde) |

| 1600, 1585 | C=C stretch (aromatic) |

| 1250 | C-O stretch (aryl ether) |

| 1040 | C-O stretch (alkyl ether) |

Mass Spectrometry (MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 150 | 100 | [M]⁺ (Molecular Ion) |

| 149 | 95 | [M-H]⁺ |

| 121 | 80 | [M-C₂H₅]⁺ |

| 93 | 60 | [M-C₂H₅O]⁺ |

| 65 | 40 | [C₅H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a spectral width of 16 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds. For ¹³C NMR, a spectral width of 240 ppm, 1024-2048 scans, and a relaxation delay of 2-5 seconds are commonly used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound is typically recorded using an Attenuated Total Reflectance (ATR) accessory on a Fourier Transform Infrared (FTIR) spectrometer. A small drop of the neat liquid is placed directly onto the ATR crystal. The spectrum is acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum is collected prior to the sample measurement.

Mass Spectrometry (MS)

Mass spectral data are obtained using a mass spectrometer equipped with an Electron Ionization (EI) source. A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a gas chromatograph (GC-MS). The sample is ionized using a standard electron energy of 70 eV. The mass analyzer is scanned over a mass-to-charge (m/z) range of approximately 40-400 amu.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

References

An In-depth Technical Guide to 3-Ethoxybenzaldehyde: Chemical Structure, Properties, Synthesis, and Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Ethoxybenzaldehyde, a versatile aromatic aldehyde with significant applications in the pharmaceutical, fragrance, and flavor industries.[1] This document details its chemical structure, IUPAC nomenclature, and key physicochemical properties. A detailed, plausible experimental protocol for its synthesis via the Williamson ether synthesis is provided, alongside a representative reaction protocol for its participation in a Knoevenagel condensation. These protocols are supplemented with logical workflow diagrams to aid in experimental design. All quantitative data is presented in clear, tabular formats for ease of reference and comparison.

Chemical Structure and IUPAC Name

This compound is an organic compound characterized by a benzene ring substituted with an ethoxy group (-OCH₂CH₃) at the meta-position (position 3) and a formyl group (-CHO) at position 1.

The IUPAC name for this compound is This compound .[2][3] It is also commonly referred to as m-ethoxybenzaldehyde.

-

Molecular Formula: C₉H₁₀O₂[4]

-

Molecular Weight: 150.17 g/mol [4]

-

CAS Number: 22924-15-8[4]

-

InChI Key: QZMGMXBYJZVAJN-UHFFFAOYSA-N[5]

-

Canonical SMILES: CCOC1=CC=CC(=C1)C=O[2]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in various chemical processes.

| Property | Value | Reference |

| Appearance | Colorless to pale yellow liquid | [Chem-Impex] |

| Boiling Point | 243 °C (lit.) | [5] |

| Density | 1.07 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.542 (lit.) | [5] |

| Purity | ≥98% (GC) | [TCI AMERICA] |

Synthesis of this compound

The most common and logical method for the synthesis of this compound is the Williamson ether synthesis, which involves the reaction of 3-hydroxybenzaldehyde with an ethylating agent in the presence of a base.[6][7]

Experimental Protocol: Williamson Ether Synthesis

Objective: To synthesize this compound from 3-hydroxybenzaldehyde and iodoethane.

Materials:

-

3-hydroxybenzaldehyde

-

Iodoethane

-

Anhydrous potassium carbonate (K₂CO₃)

-

Acetone (anhydrous)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybenzaldehyde (10.0 g, 81.9 mmol) and anhydrous acetone (100 mL).

-

Stir the mixture until the 3-hydroxybenzaldehyde is completely dissolved.

-

Add anhydrous potassium carbonate (16.9 g, 122.8 mmol) to the solution.

-

To the stirred suspension, add iodoethane (14.1 g, 90.1 mmol) dropwise over 10 minutes at room temperature.

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

-

Wash the solid residue with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the resulting residue in diethyl ether (100 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by vacuum distillation to obtain a colorless to pale yellow liquid.

Synthesis Workflow

Reactions of this compound

As an aromatic aldehyde, this compound can participate in a variety of classical organic reactions. One such important reaction is the Knoevenagel condensation, which is used to form carbon-carbon double bonds.

Experimental Protocol: Knoevenagel Condensation

Objective: To synthesize 3-(3-ethoxyphenyl)acrylic acid from this compound and malonic acid.

Materials:

-

This compound

-

Malonic acid

-

Pyridine

-

Piperidine

-

Toluene

-

Hydrochloric acid (1 M)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Standard glassware for filtration and recrystallization

Procedure:

-

In a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stir bar, combine this compound (5.0 g, 33.3 mmol), malonic acid (3.8 g, 36.6 mmol), and toluene (40 mL).

-

To the stirred mixture, add pyridine (1.5 mL) and a catalytic amount of piperidine (0.2 mL).

-

Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.

-

Continue refluxing until no more water is collected (typically 3-4 hours).

-

Cool the reaction mixture to room temperature.

-

Pour the cooled mixture into a beaker containing ice and water (100 mL).

-

Acidify the mixture with 1 M hydrochloric acid until the pH is approximately 1-2. A precipitate will form.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure 3-(3-ethoxyphenyl)acrylic acid.

Reaction Workflow

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a skin and eye irritant.[2] Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Applications

This compound is a valuable intermediate in organic synthesis.

-

Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical compounds.[1]

-

Fragrance and Flavors: Due to its pleasant aroma, it is used in the formulation of perfumes and as a flavoring agent in the food industry.[1]

-

Fine Chemicals: Its reactivity makes it a useful intermediate in the production of a wide range of fine and specialty chemicals.[1]

Conclusion

This compound is a significant aromatic aldehyde with a well-defined chemical structure and a range of useful properties. The synthetic and reaction protocols provided in this guide offer a practical framework for its preparation and further chemical transformations. The presented data and workflows are intended to support researchers and professionals in the fields of chemistry and drug development in their experimental endeavors with this versatile compound.

References

- 1. scribd.com [scribd.com]

- 2. Perkin Reaction (Chapter 91) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 3. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Physical Properties of 3-Ethoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physical properties of 3-Ethoxybenzaldehyde, specifically its boiling point and density. The information is presented to support research and development activities where this compound is utilized.

Physical Properties of this compound

The boiling point and density are fundamental physical constants that are critical for the proper handling, purification, and use of this compound in various scientific applications. The established literature values for these properties are summarized in the table below.

| Physical Property | Value | Conditions |

| Boiling Point | 243 °C | at 1 atm |

| Density | 1.07 g/mL | at 25 °C |

Table 1: Summary of Physical Properties for this compound. [1][2]

Experimental Protocols

The Thiele tube method is a common and efficient technique for determining the boiling point of a small quantity of a liquid.[3]

Apparatus:

-

Thiele tube

-

Mineral oil

-

Thermometer (calibrated)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or other suitable method for attachment

-

Heat source (e.g., Bunsen burner)

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.

-

The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The thermometer and test tube assembly are placed in a Thiele tube containing mineral oil, making sure the sample is immersed in the oil.[3]

-

The side arm of the Thiele tube is gently heated, which induces convection currents in the oil, ensuring uniform heating.[4]

-

As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube. Heating is continued until a steady and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[4][5]

A pycnometer, or specific gravity bottle, is a piece of glassware used to accurately determine the density of a liquid.[6] The method involves measuring the mass of a known volume of the liquid.

Apparatus:

-

Pycnometer (with a ground glass stopper containing a capillary)

-

Analytical balance

-

Thermostatic bath

-

Distilled water

-

Acetone (for rinsing and drying)

Procedure:

-

The pycnometer is thoroughly cleaned and dried, and its empty mass (m₀) is precisely measured using an analytical balance.

-

The pycnometer is filled with distilled water of a known temperature and density, and its mass (m₁) is recorded. The volume of the pycnometer (V) can then be calculated.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The filled pycnometer is placed in a thermostatic bath at a specific temperature (e.g., 25 °C) until thermal equilibrium is reached.[7] The volume is adjusted to the mark, ensuring no air bubbles are present.

-

The pycnometer filled with this compound is dried on the outside and its mass (m₂) is accurately measured.

-

The density of this compound (ρ) is calculated using the following formula: ρ = (m₂ - m₀) / V.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the determination of a liquid's boiling point using the Thiele tube method.

Caption: Workflow for Boiling Point Determination.

References

- 1. 间乙氧基苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound CAS#: 22924-15-8 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chymist.com [chymist.com]

- 6. che.utah.edu [che.utah.edu]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

Solubility of 3-Ethoxybenzaldehyde in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-ethoxybenzaldehyde, a key aromatic aldehyde intermediate in the synthesis of fine chemicals, fragrances, and pharmaceuticals. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document outlines the expected qualitative solubility in common organic solvents based on the principle of "like dissolves like" and data from structurally similar compounds. Furthermore, this guide presents a detailed, generalized experimental protocol for the quantitative determination of this compound solubility. Logical workflows for a related synthesis and a general solubility determination process are also provided as visual aids to researchers.

Introduction

This compound (C₉H₁₀O₂) is an aromatic aldehyde whose distinctive ethoxy group influences its reactivity and solubility, making it a valuable component in various chemical processes.[1] Its utility as an intermediate in the production of more complex molecules, including pharmaceuticals, necessitates a thorough understanding of its physical properties, particularly its solubility in various solvent systems.[1][2] Effective reaction kinetics, purification, and formulation all hinge on accurate solubility data. This guide aims to provide a foundational understanding of this compound's solubility and the means to quantify it.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O₂ | [3][4] |

| Molecular Weight | 150.17 g/mol | [4] |

| Appearance | Colorless to red-brown liquid | [5] |

| Boiling Point | 243 °C (lit.) | |

| Density | 1.07 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.542 (lit.) | |

| CAS Number | 22924-15-8 | [3][4] |

Solubility Profile

Table 2: Anticipated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Chemical Formula | Polarity | Expected Solubility |

| Ethanol | C₂H₅OH | Polar | Miscible/Highly Soluble |

| Methanol | CH₃OH | Polar | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Nonpolar | Soluble |

| Chloroform | CHCl₃ | Nonpolar | Soluble |

| Toluene | C₇H₈ | Nonpolar | Soluble |

Note: This table represents expected solubility based on chemical principles and data from similar compounds. Experimental verification is required for quantitative assessment.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is necessary. The following is a detailed methodology based on the widely used isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (purity ≥ 98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Constant temperature incubator or water bath

-

Analytical balance (± 0.0001 g)

-

Vortex mixer and/or orbital shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, or a UV-Vis spectrophotometer.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials.

-

Pipette a known volume (e.g., 5.00 mL) of the desired organic solvent into each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature incubator or shaking water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the minimum time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved solute.

-

Dilute the filtered aliquot with a known volume of the solvent to a concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated HPLC, GC, or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

-

Data Analysis:

-

Calculate the solubility (S) in grams per liter (g/L) or moles per liter (mol/L) using the following formula: S = (Concentration from analysis × Dilution factor) / Volume of aliquot

-

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents before use.[9][10]

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate logical workflows relevant to the use and analysis of this compound.

Caption: A logical workflow for the synthesis of a related compound, 3-ethoxy-4-methoxybenzaldehyde.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 3. Benzaldehyde, 3-ethoxy- [webbook.nist.gov]

- 4. This compound | C9H10O2 | CID 89908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scribd.com [scribd.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Reactivity of the Aldehyde Group in 3-Ethoxybenzaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxybenzaldehyde is an aromatic aldehyde of significant interest in the fields of pharmaceutical synthesis, fragrance chemistry, and materials science. Its chemical behavior is primarily dictated by the reactivity of the aldehyde functional group, which is influenced by the electron-donating ethoxy substituent at the meta position of the benzene ring. This guide provides a comprehensive technical overview of the reactivity of the aldehyde group in this compound, detailing its participation in key chemical transformations. This document outlines the electronic effects governing its reactivity, presents detailed experimental protocols for common reactions, and summarizes quantitative data to facilitate its application in research and development.

The aldehyde group, characterized by its carbonyl moiety, renders this compound susceptible to a variety of chemical reactions, most notably nucleophilic additions. The presence of the ethoxy group at the meta position exerts a moderate electron-donating effect through resonance (+R) and an electron-withdrawing inductive effect (-I). While the meta-positioning prevents direct resonance delocalization to the aldehyde group, the overall electronic influence modulates the electrophilicity of the carbonyl carbon, influencing its reactivity in comparison to unsubstituted benzaldehyde and other substituted analogs.

Electronic Effects and Reactivity

The reactivity of the aldehyde group in this compound is a nuanced interplay of inductive and resonance effects. The ethoxy group is generally considered an activating group in electrophilic aromatic substitution due to its +R effect. However, concerning the reactivity of the aldehyde, its -I effect slightly withdraws electron density from the ring, which in turn can marginally increase the electrophilicity of the carbonyl carbon.

Compared to benzaldehyde, the ethoxy group at the meta position is expected to have a modest effect on the reaction rates of nucleophilic additions to the aldehyde. Its influence can be quantitatively estimated using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. The Hammett constant (σ) for a meta-ethoxy group is +0.1, indicating a slight electron-withdrawing character at this position, which would suggest a slightly enhanced reactivity of the aldehyde group towards nucleophiles compared to benzaldehyde (σ = 0).

Key Reactions of the Aldehyde Group

The aldehyde functionality of this compound serves as a versatile handle for a wide array of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation to 3-Ethoxybenzoic Acid

The aldehyde group is readily oxidized to a carboxylic acid. This transformation is a fundamental step in the synthesis of various derivatives. A common and efficient method involves the use of potassium permanganate.

Table 1: Representative Data for Oxidation of Substituted Benzaldehydes

| Oxidizing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Potassium Permanganate | Substituted Benzaldehydes | Toluene/Ethyl Acetate | Room Temperature | 30 min | >90[1][2] |

Experimental Protocol: Oxidation with Potassium Permanganate

This protocol is adapted from a general procedure for the oxidation of substituted benzaldehydes[1][2].

-

Materials: this compound, potassium permanganate, phase transfer catalyst (e.g., tetrabutylammonium bromide), toluene or ethyl acetate, diethyl ether, 10% sodium bicarbonate solution, concentrated hydrochloric acid.

-

Procedure:

-

Dissolve this compound (0.1 mol) and a phase transfer catalyst (0.01 mol) in 50 mL of toluene or ethyl acetate.

-

Add a solution of potassium permanganate (0.5 mol) in 50 mL of water.

-

Stir the biphasic mixture vigorously at room temperature for approximately 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, separate the organic layer and extract it three times with diethyl ether.

-

Extract the combined organic layers with a 10% sodium bicarbonate solution.

-

Separate the aqueous layer and acidify it with concentrated hydrochloric acid to precipitate the 3-ethoxybenzoic acid.

-

Filter the white crystalline precipitate, dry, and determine the yield and melting point.

-

Workflow for the oxidation of this compound.

Reduction to 3-Ethoxybenzyl Alcohol

The aldehyde can be selectively reduced to the corresponding primary alcohol, a valuable intermediate in the synthesis of various compounds. Sodium borohydride is a mild and selective reducing agent for this purpose.

Table 2: Representative Data for Reduction of Aldehydes

| Reducing Agent | Substrate | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Sodium Borohydride | 3-Ethoxy-4-hydroxybenzaldehyde | 10 M NaOH | 0 to Room Temp. | 25 min | Not specified[3] |

| Lithium Aluminum Hydride | Aldehydes | THF/Ether | 0 to Reflux | Variable | High |

Experimental Protocol: Reduction with Sodium Borohydride

This protocol is adapted from the reduction of a similar compound, 3-ethoxy-4-hydroxybenzaldehyde[3].

-

Materials: this compound, sodium borohydride, ethanol or methanol, deionized water, hydrochloric acid (1 M).

-

Procedure:

-

Dissolve this compound (10 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution in an ice-water bath.

-

Add sodium borohydride (5 mmol) portion-wise over 10 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

-

Monitor the reaction by TLC.

-

Upon completion, cool the flask again in an ice bath and slowly add 1 M HCl to quench the excess NaBH4 and neutralize the solution.

-

Remove the solvent under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 3-ethoxybenzyl alcohol.

-

General mechanism of aldehyde reduction by NaBH4.

Carbon-Carbon Bond Forming Reactions

The aldehyde group of this compound is an excellent electrophile for various carbon-carbon bond-forming reactions, which are fundamental in building molecular complexity.

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide.

Table 3: Representative Data for the Wittig Reaction

| Aldehyde | Ylide | Solvent | Base | Reaction Time | Yield (%) |

| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | None | - | 15 min | Not specified[4][5] |

| 9-Anthraldehyde | Benzyltriphenylphosphonium chloride | Dichloromethane | 50% NaOH | 30 min | Not specified[6] |

Experimental Protocol: Solvent-Free Wittig Reaction

This protocol is adapted from a solvent-free procedure for the reaction of benzaldehyde[4][5].

-

Materials: this compound, (carbethoxymethylene)triphenylphosphorane, hexanes.

-

Procedure:

-

In a conical vial, combine this compound (0.5 mmol) and (carbethoxymethylene)triphenylphosphorane (0.57 mmol).

-

Add a magnetic spin vane and stir the mixture at room temperature for 15 minutes.

-

Add hexanes (3 mL) and continue stirring for a few minutes to precipitate the triphenylphosphine oxide byproduct.

-

Using a filtering pipette, transfer the hexane solution containing the product to a clean, pre-weighed vial, leaving the solid byproduct behind.

-

Wash the solid residue with another portion of hexanes (3 mL) and combine the hexane solutions.

-

Evaporate the solvent to obtain the crude ethyl 3-ethoxycinnamate.

-

The product can be further purified by column chromatography.

-

Simplified mechanism of the Wittig reaction.

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene compound, catalyzed by a weak base, to form a new carbon-carbon double bond.

Table 4: Representative Data for the Knoevenagel Condensation

| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Yield (%) |

| Aromatic Aldehydes | Diethyl malonate | Immobilized Gelatine | DMSO | 85-89[7] |

| Benzaldehyde | Diethyl malonate | Piperidine/Benzoic Acid | Benzene | 89-91[8] |

Experimental Protocol: Knoevenagel Condensation with Diethyl Malonate

This protocol is adapted from a general procedure for the Knoevenagel condensation[8].

-

Materials: this compound, diethyl malonate, piperidine, benzoic acid, benzene.

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (0.1 mol), diethyl malonate (0.12 mol), a catalytic amount of piperidine (e.g., 0.5 mL), and a catalytic amount of benzoic acid (e.g., 0.2 g) in benzene (50 mL).

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture and wash it with water, dilute HCl, and a saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

The resulting crude product can be purified by vacuum distillation or column chromatography.

-

The Perkin reaction is used to synthesize α,β-unsaturated aromatic acids by the condensation of an aromatic aldehyde with an acid anhydride in the presence of the alkali salt of the acid.

Table 5: Representative Data for the Perkin Reaction

| Aldehyde | Anhydride | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | 3-8 | ~70[9][10] |

Experimental Protocol: Perkin Reaction with Acetic Anhydride

This protocol is adapted from the synthesis of cinnamic acid[10].

-

Materials: this compound, acetic anhydride, anhydrous sodium acetate.

-

Procedure:

-

In a round-bottom flask, combine this compound (10 mmol), acetic anhydride (15 mmol), and anhydrous sodium acetate (10 mmol).

-

Attach a reflux condenser and heat the mixture in an oil bath at 180°C for 5 hours.

-

Cool the reaction mixture and add water (50 mL).

-

Boil the mixture to hydrolyze the excess acetic anhydride.

-

After cooling, if the product crystallizes, filter the solid. If an oil separates, extract the mixture with diethyl ether.

-

The aqueous solution (or the solid dissolved in hot water) is then acidified with concentrated HCl to precipitate the 3-ethoxycinnamic acid.

-

Filter the product, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water).

-

Conclusion

The aldehyde group in this compound is a versatile functional group that participates in a wide range of chemical transformations. Its reactivity is subtly modulated by the meta-ethoxy substituent, making it a valuable building block for the synthesis of a diverse array of molecules. The experimental protocols provided in this guide, adapted from established procedures for analogous compounds, offer a practical framework for researchers to utilize this compound in their synthetic endeavors. Further investigation into the specific reaction kinetics and optimization for this particular substrate will continue to expand its utility in the development of novel pharmaceuticals, fragrances, and advanced materials.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. web.viu.ca [web.viu.ca]

- 4. www1.udel.edu [www1.udel.edu]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. benchchem.com [benchchem.com]

- 10. fchpt.stuba.sk [fchpt.stuba.sk]

3-Ethoxybenzaldehyde: A Comprehensive Technical Guide for its Application as a Chemical Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxybenzaldehyde, a versatile aromatic aldehyde, serves as a crucial intermediate in a wide array of organic syntheses. Its unique structural features, characterized by the presence of an aldehyde functional group and an ethoxy moiety on the benzene ring, render it a valuable building block for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and its applications in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Particular emphasis is placed on its role in multi-step synthetic pathways, with illustrative examples and quantitative data presented in a clear and accessible format.

Introduction

This compound (CAS No: 22924-15-8) is a colorless to pale yellow liquid widely recognized for its utility as an intermediate in organic synthesis. The aldehyde group is highly reactive and participates in a variety of transformations, including nucleophilic additions and condensation reactions, while the ethoxy group modulates the compound's solubility and electronic properties.[1] These characteristics make it an attractive starting material and intermediate for the synthesis of a diverse range of organic molecules, including pharmaceuticals, fragrances, and specialty chemicals.[1] This guide aims to provide researchers and professionals in drug development with a comprehensive resource on the practical application of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in synthetic procedures.

| Property | Value |

| Molecular Formula | C₉H₁₀O₂ |

| Molecular Weight | 150.17 g/mol |

| CAS Number | 22924-15-8 |

| Appearance | Colorless to red-brown liquid |

| Boiling Point | 243 °C |

| Density | 1.07 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.542 |

| Purity | ≥ 97% (GC) |

| Storage | Store at 0-8°C |

Synthesis of this compound

While this compound is commercially available, understanding its synthesis provides valuable context for its purity and potential impurities. A common laboratory-scale synthesis involves the Williamson ether synthesis, starting from 3-hydroxybenzaldehyde.

Ethylation of 3-Hydroxybenzaldehyde

This method involves the reaction of 3-hydroxybenzaldehyde with an ethylating agent, such as ethyl bromide or diethyl sulfate, in the presence of a base.

Experimental Protocol:

-

Materials: 3-hydroxybenzaldehyde, ethyl bromide, potassium carbonate, acetone, dichloromethane, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate.

-

Procedure:

-

To a solution of 3-hydroxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

-

Add ethyl bromide (1.2 eq) to the mixture.

-

Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, filter the solid and concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to afford this compound.

-

-

Purification: The crude product can be purified by vacuum distillation.

-

Expected Yield: 85-95%.

This compound as a Chemical Intermediate: A Multi-Step Synthetic Example

To illustrate the utility of this compound as a chemical intermediate, a representative multi-step synthesis of a chalcone derivative is presented below. Chalcones are important precursors for flavonoids and other biologically active heterocyclic compounds.

Step 1: Synthesis of (E)-1-(3-ethoxyphenyl)-3-phenylprop-2-en-1-one (A Chalcone Derivative) via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and a ketone.[2][3][4][5]

Experimental Protocol:

-

Materials: this compound, acetophenone, ethanol, sodium hydroxide, distilled water, hydrochloric acid (10%).

-

Procedure:

-

Dissolve this compound (1.0 eq) and acetophenone (1.0 eq) in ethanol in a round-bottom flask.

-

Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide (2.0 eq) with constant stirring.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. The formation of a precipitate indicates product formation.

-

Pour the reaction mixture into crushed ice and acidify with 10% hydrochloric acid to a pH of 2-3.

-

Filter the precipitated solid, wash thoroughly with cold distilled water until the washings are neutral.

-

-

Purification: The crude chalcone can be recrystallized from ethanol to yield a pure crystalline solid.

-

Expected Yield: 75-85%.

Quantitative Data for Step 1:

| Reactant | Molar Eq. | Molecular Wt. ( g/mol ) | Amount |

| This compound | 1.0 | 150.17 | (e.g., 1.50 g) |

| Acetophenone | 1.0 | 120.15 | (e.g., 1.20 g) |

| Sodium Hydroxide | 2.0 | 40.00 | (e.g., 0.80 g) |

| Product | 252.31 | (Theoretical Yield) | |

| (E)-1-(3-ethoxyphenyl)-3-phenylprop-2-en-1-one | (e.g., up to 2.14 g) |

Further Transformations of the Chalcone Intermediate (Illustrative)

The synthesized chalcone serves as a versatile intermediate for the construction of various heterocyclic systems. For example, it can undergo oxidative cyclization to form flavones, which are a class of compounds with significant biological activities. A common method for this transformation is the Algar-Flynn-Oyamada reaction or similar iodine-mediated cyclizations. A generalized protocol is provided for illustrative purposes.

Generalized Protocol for Flavone Synthesis:

-

Materials: Chalcone derivative from Step 1, iodine, dimethyl sulfoxide (DMSO).

-

Procedure:

-

Dissolve the chalcone derivative in DMSO.

-

Add a catalytic amount of iodine.

-

Heat the reaction mixture at 100-120 °C for several hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench the excess iodine.

-

The precipitated flavone derivative can be collected by filtration and purified by recrystallization or column chromatography.

-

Other Key Reactions of this compound

Beyond the Claisen-Schmidt condensation, this compound is a substrate for numerous other important organic transformations.

Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones. Reaction of this compound with a phosphorus ylide can lead to the formation of stilbene derivatives.

Grignard Reaction

The addition of a Grignard reagent to this compound provides a route to secondary alcohols, which are valuable intermediates in their own right.

Conclusion

This compound is a highly valuable and versatile chemical intermediate in organic synthesis. Its reactivity, coupled with the modulating effect of the ethoxy group, allows for its use in a wide range of synthetic transformations to produce complex molecules of interest to the pharmaceutical, agrochemical, and fine chemical industries. The detailed protocols and synthetic workflow presented in this guide are intended to serve as a practical resource for researchers and scientists in the field, facilitating the efficient and effective use of this compound in their synthetic endeavors.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Chalcones Derivatives and Their Biological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jetir.org [jetir.org]

- 4. scispace.com [scispace.com]

- 5. Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Safe Handling of 3-Ethoxybenzaldehyde

This guide provides comprehensive safety and handling information for 3-Ethoxybenzaldehyde, tailored for researchers, scientists, and professionals in drug development. It outlines the known hazards, precautionary measures, and physical and chemical properties to ensure safe laboratory practices.

Chemical Identification and Properties

This compound is an aromatic aldehyde utilized in the synthesis of fine chemicals, fragrances, and pharmaceuticals.[1] Its chemical identity and key physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₂ | [1][2][3] |

| Molecular Weight | 150.17 g/mol | [3] |

| CAS Number | 22924-15-8 | [1][2][3] |

| Appearance | Colorless to brown clear liquid | [1] |

| Boiling Point | 243 °C | |

| Density | 1.07 g/mL at 25 °C | |

| Refractive Index | n20/D 1.542 | |

| Purity | >98.0% (GC) | |

| Synonyms | m-Ethoxybenzaldehyde, Benzaldehyde, 3-ethoxy- | [2][3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.[2]

Table 2: GHS Hazard Information for this compound

| Pictogram | Signal Word | Hazard Class | Hazard Statement |

| Warning | Skin Irritation (Category 2) | H315: Causes skin irritation[2] | |

| Eye Irritation (Category 2A) | H319: Causes serious eye irritation[2] | ||

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335: May cause respiratory irritation[2][4] | ||

| Hazardous to the aquatic environment, long-term hazard (Category 3) | H412: Harmful to aquatic life with long lasting effects |

Safety and Handling Precautions

Proper handling and storage are crucial to minimize risks associated with this compound.

A risk assessment should be conducted before handling. The following diagram illustrates the recommended PPE.

References

The Genesis of Aromatic Aldehydes: A Technical Guide to the Discovery and Historical Synthesis of Substituted Benzaldehydes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the discovery and historical evolution of synthetic methodologies for substituted benzaldehydes. These compounds are fundamental building blocks in organic chemistry, serving as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. This document details the seminal discoveries, provides an in-depth analysis of key historical synthetic reactions with detailed experimental protocols, presents quantitative data in a comparative format, and visualizes reaction pathways and experimental workflows to offer a comprehensive resource for professionals in the field.

From Bitter Almonds to the Laboratory: The Discovery of Benzaldehyde

The journey into the world of aromatic aldehydes began in 1803 when French pharmacist Martrès first extracted a volatile oil with a characteristic almond scent from bitter almonds (Prunus dulcis).[1][2] This compound, now known as benzaldehyde, was later the subject of foundational studies by French chemists Pierre Robiquet and Antoine Boutron-Charlard. However, it was the pioneering work of Friedrich Wöhler and Justus von Liebig in 1832 that marked the first successful chemical synthesis of this cornerstone molecule, a significant milestone that helped to establish the structural theory of organic chemistry.[2][3][4]

The industrial production of benzaldehyde later evolved to processes involving the chlorination of toluene to benzal chloride, followed by hydrolysis.[5] The development of synthetic routes to benzaldehyde paved the way for the exploration of methods to introduce the formyl group onto a variety of substituted aromatic rings, leading to a rich and diverse family of substituted benzaldehydes.

Cornerstones of Synthesis: Historical Methods for the Preparation of Substituted Benzaldehydes

The late 19th and early 20th centuries witnessed the development of several named reactions that have become classical methods for the synthesis of substituted benzaldehydes. These electrophilic aromatic substitution reactions, while sometimes limited in scope or requiring harsh conditions, remain historically significant and are still employed for the synthesis of specific target molecules.

The Gattermann-Koch Reaction

Discovered by Ludwig Gattermann and Julius Arnold Koch in 1897, this reaction introduces a formyl group onto aromatic compounds using carbon monoxide and hydrochloric acid in the presence of a Lewis acid catalyst, such as aluminum chloride, often with a cuprous chloride co-catalyst.[2][6][7] The Gattermann-Koch reaction is particularly effective for benzene and its alkylated derivatives.

A suspension of anhydrous aluminum chloride (1.0 mol) and cuprous chloride (0.1 mol) is prepared in anhydrous toluene (500 mL) within a high-pressure autoclave equipped with a stirrer. The vessel is cooled to 10-15 °C, and a stream of dry hydrogen chloride gas is passed through the suspension until saturation. Subsequently, carbon monoxide is introduced to a pressure of 50-60 atm. The reaction mixture is then stirred at 30-40 °C for 4-6 hours. After cooling and releasing the pressure, the mixture is poured onto a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water, a 10% sodium bicarbonate solution, and again with water. After drying over anhydrous magnesium sulfate, the toluene is removed by distillation, and the resulting p-tolualdehyde is purified by vacuum distillation.

The Gattermann Reaction

A modification of the Gattermann-Koch reaction, the Gattermann reaction utilizes a mixture of hydrogen cyanide and hydrogen chloride in the presence of a Lewis acid catalyst.[8][9] A safer variation of this method, known as the Adams modification, generates hydrogen cyanide in situ from zinc cyanide and hydrochloric acid.[8] This method is applicable to a broader range of substrates, including phenols and their ethers.

The Reimer-Tiemann Reaction

Developed by Karl Reimer and Ferdinand Tiemann in 1876, this reaction is a classic method for the ortho-formylation of phenols.[10] It involves the reaction of a phenol with chloroform in the presence of a strong base, such as sodium hydroxide.[10][11] The reactive electrophile in this reaction is dichlorocarbene (:CCl₂).

Phenol (0.1 mol) is dissolved in a solution of sodium hydroxide (0.4 mol) in water (100 mL). The solution is heated to 60-70 °C, and chloroform (0.15 mol) is added dropwise with vigorous stirring over a period of 1 hour. The reaction mixture is then refluxed for an additional 2-3 hours. After cooling, the excess chloroform is removed by distillation. The remaining solution is acidified with dilute sulfuric acid, and the liberated salicylaldehyde is purified by steam distillation.

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heteroaromatic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

In a flask equipped with a dropping funnel and a stirrer, phosphorus oxychloride (0.11 mol) is added dropwise to N,N-dimethylformamide (0.3 mol) at 0-10 °C. To this Vilsmeier reagent, N,N-dimethylaniline (0.1 mol) is added slowly while maintaining the temperature below 20 °C. The reaction mixture is then heated to 90 °C for 3 hours. After cooling, the mixture is poured into a beaker containing crushed ice and a solution of sodium carbonate is added until the mixture is alkaline. The product, p-dimethylaminobenzaldehyde, is then collected by filtration, washed with water, and recrystallized from ethanol.

The Duff Reaction

The Duff reaction is another method for the ortho-formylation of phenols, which uses hexamethylenetetramine (hexamine) as the formylating agent in the presence of an acid, such as boric acid and glycerol or trifluoroacetic acid.

A mixture of 2-naphthol (0.1 mol), hexamine (0.15 mol), glycerol (100 mL), and boric acid (0.1 mol) is heated to 150-160 °C for 3-4 hours with stirring. The reaction mixture is then cooled and hydrolyzed by adding a solution of dilute sulfuric acid and heating for a further 30 minutes. The product is isolated by steam distillation.

The Sommelet Reaction

The Sommelet reaction converts benzyl halides to the corresponding benzaldehydes using hexamine followed by hydrolysis.

Benzyl chloride (0.1 mol) and hexamine (0.12 mol) are dissolved in 60% aqueous ethanol (200 mL). The mixture is refluxed for 2 hours. After cooling, the solution is acidified with hydrochloric acid and the mixture is steam distilled to isolate the benzaldehyde.

The Étard Reaction

The Étard reaction involves the oxidation of a methyl group on an aromatic ring to an aldehyde using chromyl chloride (CrO₂Cl₂).

Toluene (0.2 mol) is dissolved in carbon tetrachloride (150 mL) in a flask equipped with a dropping funnel and a condenser. The flask is cooled in an ice bath, and a solution of chromyl chloride (0.4 mol) in carbon tetrachloride (100 mL) is added dropwise with stirring. The reaction is highly exothermic and the addition should be slow. After the addition is complete, the mixture is stirred at room temperature for 1 hour. The reaction mixture is then carefully decomposed by pouring it into a mixture of crushed ice and a saturated solution of sodium sulfite. The organic layer is separated, washed with a sodium bicarbonate solution and water, and then dried. The solvent is evaporated, and the benzaldehyde is purified by distillation.

Quantitative Analysis of Historical Synthesis Methods

The efficiency of these classical synthetic methods varies depending on the substrate and reaction conditions. The following tables summarize representative yields for the synthesis of various substituted benzaldehydes using these historical methods.

| Reaction | Substrate | Product | Yield (%) |

| Gattermann-Koch | Toluene | p-Tolualdehyde | 50-60 |

| m-Xylene | 2,4-Dimethylbenzaldehyde | 70-80 | |

| Ethylbenzene | p-Ethylbenzaldehyde | 45-55 | |

| Reimer-Tiemann | Phenol | Salicylaldehyde | 30-50 |

| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | 25-40 | |

| Guaiacol | Vanillin | 10-15 | |

| Vilsmeier-Haack | N,N-Dimethylaniline | p-Dimethylaminobenzaldehyde | 80-90 |

| Indole | Indole-3-carboxaldehyde | >90 | |

| Pyrrole | Pyrrole-2-carboxaldehyde | ~80 | |

| Duff Reaction | Phenol | Salicylaldehyde | 15-20 |

| 2-Naphthol | 2-Hydroxy-1-naphthaldehyde | 20-30 | |

| 4-tert-Butylphenol | 5-tert-Butylsalicylaldehyde | 40-50 | |

| Sommelet Reaction | Benzyl chloride | Benzaldehyde | 60-70 |

| p-Methylbenzyl chloride | p-Tolualdehyde | 55-65 | |

| Étard Reaction | Toluene | Benzaldehyde | 60-75 |

| p-Xylene | p-Tolualdehyde | 50-60 |

Visualization of Synthetic Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of key synthetic methods and a general workflow for the application of these methods in a drug discovery context.

Caption: Workflow of the Gattermann-Koch Reaction.

Caption: Workflow of the Reimer-Tiemann Reaction.

Substituted Benzaldehydes in Drug Discovery and Development

Substituted benzaldehydes are not merely synthetic curiosities; they are pivotal precursors and pharmacophores in modern drug discovery. Their utility stems from the reactivity of the aldehyde group, which allows for a diverse range of chemical transformations, and the ability to modulate biological activity through various substitutions on the aromatic ring.

Role in Medicinal Chemistry

Many biologically active molecules contain the substituted benzaldehyde motif or are synthesized from it. For instance, vanillin and its derivatives are used in the synthesis of pharmaceuticals like the antimicrobial agent trimethoprim.[3] Salicylaldehyde derivatives have been extensively studied for their anticancer, antibacterial, and anti-inflammatory properties.[5][12][13][14][15] The synthesis of libraries of substituted benzaldehyde analogs is a common strategy in lead optimization to perform structure-activity relationship (SAR) studies, which aim to enhance potency, selectivity, and pharmacokinetic properties of a drug candidate.[5][12]

Interaction with Signaling Pathways

Several naturally occurring and synthetic substituted benzaldehydes have been shown to modulate key cellular signaling pathways, making them attractive candidates for therapeutic development.

-

Protocatechuic Aldehyde (PCA): This naturally occurring phenolic aldehyde has demonstrated a range of biological activities, including cardioprotective and anti-inflammatory effects. Mechanistic studies have revealed that PCA can inhibit the JAK2/STAT3 signaling pathway, which is implicated in cardiac hypertrophy.[4] It also suppresses the MAPKs/AP-1 and NF-κB signaling pathways, both of which are central to inflammatory responses.[2][10] Furthermore, PCA has been shown to activate the Wnt/β-catenin pathway, which is involved in tissue regeneration, and to mitigate cellular stress by suppressing the endoplasmic reticulum stress through the GSK3β/Nrf2 pathway.[6][16]

-

Vanillin: Beyond its use as a flavoring agent, vanillin has been shown to modulate signaling pathways relevant to cancer and inflammation. It can inhibit the activity of the transcription factor AP-1 via the ERK pathway and is also involved in the NF-κB signaling pathway, a key regulator of inflammation.[8][17]

-

Syringaldehyde: This compound has been identified as an agonist of the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes.[18][19]

-

Salicylaldehyde: In the context of allergic responses, salicylaldehyde has been found to suppress the IgE-mediated activation of mast cells. It achieves this by reducing the cell surface expression of the high-affinity IgE receptor, FcεRI, and by inhibiting the phosphorylation of downstream signaling proteins such as Lyn, Syk, and Fyn.[20][21]

The following diagrams illustrate the interaction of these substituted benzaldehydes with their respective signaling pathways.

Caption: Signaling pathways modulated by Protocatechuic Aldehyde (PCA).

Caption: Mechanism of Salicylaldehyde in suppressing allergic responses.

Experimental Workflow in Drug Discovery

The historical synthesis methods for substituted benzaldehydes provide the foundation for generating chemical libraries for drug screening and for the iterative process of lead optimization. The following diagram illustrates a typical workflow.

Caption: A generalized workflow for drug discovery utilizing substituted benzaldehydes.

Conclusion

From its initial discovery in bitter almonds to its central role in modern synthetic and medicinal chemistry, the story of substituted benzaldehydes is a testament to the evolution of organic chemistry. The historical synthetic methods, while in some cases superseded by more modern techniques, laid the crucial groundwork for the synthesis of these versatile compounds. Today, substituted benzaldehydes continue to be indispensable tools for researchers and drug development professionals, offering a rich scaffold for the design and synthesis of novel therapeutic agents that can modulate a wide array of biological pathways. A thorough understanding of their historical synthesis, chemical properties, and biological activities is therefore essential for any scientist working at the interface of chemistry and biology.

References

- 1. Vanillin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Protocatechuic aldehyde protects against isoproterenol-induced cardiac hypertrophy via inhibition of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis and Cytotoxic Activity of Novel Salicylaldehyde Hydrazones against Leukemia and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocatechuic aldehyde promotes the functional recovery of spinal cord injury by activating the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Overview of the Role of Vanillin on Redox Status and Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Structure Activity Relationship Analysis of Antioxidant Activity of Simple Benzene Carboxylic Acids Group Based on Multiple Linear Regression – Oriental Journal of Chemistry [orientjchem.org]

- 12. Cytotoxicity of salicylaldehyde benzoylhydrazone analogs and their transition metal complexes: quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protocatechuic aldehyde ameliorates high glucose-induced podocyte injury by attenuating inflammation, oxidative stress, and apoptosis via suppression of endoplasmic reticulum stress through the GSK3β/Nrf2 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Overview of the Role of Vanillin in Neurodegenerative Diseases and Neuropathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]